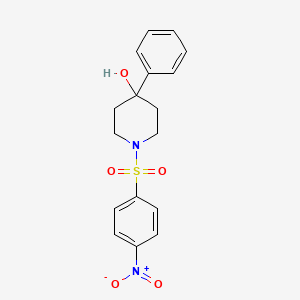

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol

Beschreibung

Eigenschaften

CAS-Nummer |

920527-53-3 |

|---|---|

Molekularformel |

C17H18N2O5S |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

1-(4-nitrophenyl)sulfonyl-4-phenylpiperidin-4-ol |

InChI |

InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)10-12-18(13-11-17)25(23,24)16-8-6-15(7-9-16)19(21)22/h1-9,20H,10-13H2 |

InChI-Schlüssel |

VHESMLHXIWMGTR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes

The primary method for synthesizing this compound involves the following steps:

Reactants : The reaction typically utilizes 4-nitrobenzenesulfonyl chloride and 4-phenylpiperidin-4-ol as the starting materials.

-

Solvent : Dichloromethane is commonly used as the solvent for this reaction.

Base : A base such as triethylamine is added to neutralize the hydrochloric acid produced during the reaction.

Temperature : The reaction is generally conducted at room temperature, allowing for optimal conditions without excessive heat that could lead to side reactions.

Reaction Mechanism

The proposed mechanism involves nucleophilic substitution where the hydroxyl group of 4-phenylpiperidin-4-ol attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the target compound along with hydrochloric acid as a byproduct.

Comparison of Laboratory vs. Industrial Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | Small-scale (grams) | Large-scale (kilograms) |

| Reaction Time | Short (hours) | Longer (days) due to scale-up |

| Purification | Recrystallization or chromatography | Continuous purification processes |

| Yield | Up to 88% | Optimized for maximum yield |

Recent studies have explored various modifications and derivatives of piperidine compounds, including sulfonylated derivatives like 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol. Research continues into optimizing synthesis routes and exploring the biological activity of these compounds.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrobenzolsulfonyl)-4-phenylpiperidin-4-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es kann bei der Untersuchung der Enzyminhibition und der Protein-Ligand-Wechselwirkungen verwendet werden.

Industrie: Wird bei der Synthese von Pharmazeutika und anderen Feinchemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Nitrobenzolsulfonyl)-4-phenylpiperidin-4-ol ist nicht gut dokumentiert. Verbindungen mit ähnlichen Strukturen wirken häufig durch Wechselwirkung mit bestimmten Enzymen oder Rezeptoren, wodurch deren Aktivität gehemmt wird. Die Nitrobenzolsulfonylgruppe kann starke Wechselwirkungen mit den aktiven Zentren von Enzymen eingehen, was zur Hemmung ihrer Funktion führt.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrobenzene sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Derivatives

(a) 4-Phenylpiperidin-4-ol Hydrochloride (CAS: 5004-94-4)

This compound represents the base structure without the sulfonyl substituent. It highlights the importance of the 4-phenylpiperidin-4-ol scaffold. The absence of the sulfonyl group simplifies synthesis but may reduce stability or receptor affinity compared to derivatives .

(b) 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL (CAS: 163631-02-5)

Here, the nitrogen is substituted with a benzyl group, and the phenyl ring at position 4 is fluorinated. Fluorination enhances lipophilicity and metabolic stability, which could improve pharmacokinetic profiles.

Sulfonyl-Modified Derivatives

(a) 1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol

This derivative replaces the nitro group with a plain benzenesulfonyl group and introduces a piperazinylmethyl substituent. The additional piperazine moiety may enhance binding to receptors with hydrophilic pockets. Structural data (InChIKey: BVWUSKGTLQRJNR-UHFFFAOYSA-N) confirm its complexity compared to the target compound .

(b) 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)

The sulfonyl group here is chlorinated, and a fluorophenylpiperazinylmethyl group is added.

(a) Mu Opioid Receptor Affinity ()

Several 4-phenylpiperidin-4-ol derivatives with varying N-substituents were evaluated for Mu opioid receptor binding:

- 1-(1-Phenylhexyl)-4-phenylpiperidin-4-ol : Ki = 37 nM (highest affinity).

- 1-(Benzhydryl)-4-(4-fluorophenyl)piperidin-4-ol : Ki = 771 nM.

- 1-(Ditolylmethyl)-4-phenylpiperidin-4-ol : Ki = 2147 nM.

Key Insight : Linear alkyl chains (e.g., hexyl) enhance receptor affinity, while bulkier substituents (e.g., benzohydryl) reduce it, highlighting the role of substituent size and flexibility .

(b) Neurotoxicity Considerations

The 4-phenylpiperidin-4-ol substructure can metabolize into MPTP-like neurotoxins, which cause Parkinson’s-like symptoms.

Structure-Activity Relationship (SAR) Insights

- N1-Substituents : Electron-withdrawing groups (e.g., nitrobenzenesulfonyl) may enhance chemical stability but reduce bioavailability due to increased polarity.

- C4-Phenyl Modifications : Fluorination or chlorination can improve lipophilicity and membrane permeability.

- Piperidine Core : The basic nitrogen is critical for receptor interactions; modifications here significantly alter activity .

Biologische Aktivität

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is , with a molecular weight of approximately 348.42 g/mol. The compound features a piperidine ring substituted with a nitrobenzene sulfonyl group and a phenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.42 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antibacterial Activity

Research indicates that compounds containing the piperidine structure, such as 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol, exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. Compounds bearing similar functional groups have been reported to exhibit strong AChE inhibition with IC50 values indicating their potency .

Case Studies

- Anticancer Activity : A study involving derivatives of piperidine reported that certain compounds exhibited anticancer properties by inhibiting tumor growth in vitro. The mechanism was linked to the modulation of apoptosis pathways .

- Diuretic and Hypoglycemic Effects : Some derivatives have shown promise in managing blood glucose levels and promoting diuresis, suggesting their potential role in diabetes management and fluid retention conditions .

Table 2: Summary of Biological Activities

The biological activity of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The sulfonamide moiety may enhance binding affinity to target receptors or enzymes.

- Inhibition of Enzymatic Activity : By mimicking substrate structures, the compound can inhibit key enzymes involved in metabolic pathways.

- Cellular Uptake : The lipophilic nature of the phenyl groups may facilitate cellular penetration, enhancing bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.